molecular formula C18H16N2O2 B2371352 3-[(E)-2-(2-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one CAS No. 868214-14-6

3-[(E)-2-(2-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one

Cat. No.: B2371352
CAS No.: 868214-14-6
M. Wt: 292.338
InChI Key: CATQBBMKYBYRBS-VAWYXSNFSA-N
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Description

3-[(E)-2-(2-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one is a quinoxaline-derived heterocyclic compound characterized by a quinoxalin-2-one core substituted at the 3-position with an (E)-configured ethenyl group linked to a 2-ethoxyphenyl moiety. The ethoxy group (–OCH₂CH₃) at the ortho position of the phenyl ring introduces steric bulk and electron-donating effects, which may influence solubility, reactivity, and intermolecular interactions. This compound’s structural features make it a candidate for applications in medicinal chemistry, materials science, or as a synthetic intermediate.

Properties

IUPAC Name

3-[(E)-2-(2-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-2-22-17-10-6-3-7-13(17)11-12-16-18(21)20-15-9-5-4-8-14(15)19-16/h3-12H,2H2,1H3,(H,20,21)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATQBBMKYBYRBS-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC2=NC3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C2=NC3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323705
Record name 3-[(E)-2-(2-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645384
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

868214-14-6
Record name 3-[(E)-2-(2-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-(2-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-(2-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoxaline-2,3-dione derivatives.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

Synthesis and Structural Insights

The compound can be synthesized through various methods, often involving the reaction of substituted phenyl derivatives with quinoxaline precursors. The structural characteristics of 3-[(E)-2-(2-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one include a quinoxaline core, which contributes to its biological activity. The synthesis often employs techniques such as solvent-free reactions or the use of catalytic systems to enhance yield and reduce reaction times .

Anticancer Properties

Research indicates that quinoxaline derivatives, including this compound, exhibit significant anticancer activities. They have been shown to inhibit the growth of various cancer cell lines through mechanisms such as:

  • Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation, leading to apoptosis in cancer cells.
  • Targeting Enzymatic Pathways : Compounds have been identified as inhibitors of cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are crucial in cancer metabolism .

A study reported the synthesis of several quinoxaline derivatives that displayed IC50 values in the low micromolar range against colorectal cancer cell lines, indicating potent anticancer activity compared to standard treatments .

Antimicrobial Activity

Quinoxaline derivatives have also been evaluated for their antimicrobial properties. For instance, they have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibacterial agents. The structure–activity relationship (SAR) studies suggest that modifications on the quinoxaline scaffold can enhance antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been linked to its ability to inhibit COX enzymes, which play a pivotal role in the inflammatory response. This makes it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the applications of quinoxaline derivatives:

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of colorectal cancer cell lines with IC50 values < 5 µM.
Antimicrobial PropertiesIdentified effective antibacterial activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory EffectsShowed inhibition of COX enzymes, suggesting potential for treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-[(E)-2-(2-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Quinoxalinone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
This compound 3-position: (E)-ethenyl linked to 2-ethoxyphenyl C₁₈H₁₆N₂O₂ 292.34 Ethoxy group at phenyl ortho position; extended conjugation via (E)-ethenyl bridge Target Compound
3-{2-[(3-{(E)-2-[4-(Dimethylamino)phenyl]ethenyl}quinoxalin-2-yl)oxy]-ethyl}-1,3-oxazolidin-2-one 3-position: (E)-ethenyl linked to 4-(dimethylamino)phenyl; oxazolidinone side chain C₂₃H₂₃N₅O₃ 441.47 Electron-rich 4-dimethylaminophenyl; polar oxazolidinone moiety enhances hydrogen bonding
(Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one 3-position: (Z)-oxoethylidene linked to 4-methoxyphenyl C₁₇H₁₄N₂O₃ 294.30 Methoxy group at phenyl para position; (Z)-configuration reduces steric strain
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-2(1H)-quinoxalinone 1-position: 2-(4-chlorophenyl)-2-oxoethyl; 3-methyl substitution C₁₇H₁₃ClN₂O₂ 312.75 Electron-withdrawing chloro group; ketone functionality introduces polarity
3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one 3-position: thiophene-linked oxoethylidene C₁₄H₁₀N₂O₂S 294.31 Thiophene heterocycle introduces sulfur-mediated electronic effects
6-ethoxy-3-phenyl-1H-quinolin-2-one Quinolinone core with 6-ethoxy and 3-phenyl substituents C₁₇H₁₅NO₂ 265.31 Ethoxy at position 6; quinoline core differs in aromaticity

Key Comparative Insights

Substituent Electronic Effects: The 2-ethoxyphenyl group in the target compound donates electrons via resonance, enhancing aromatic electron density compared to the electron-withdrawing 4-chlorophenyl group in . This difference may influence reactivity in electrophilic substitution or binding to biological targets.

Stereochemical and Conformational Differences :

  • The (E)-ethenyl bridge in the target compound enables extended conjugation, whereas the (Z)-oxoethylidene group in creates a bent geometry, reducing π-orbital overlap and altering photophysical behavior.

Heteroatom and Functional Group Variations: The thiophene ring in introduces sulfur atoms, which may engage in unique non-covalent interactions (e.g., sulfur-π or hydrogen bonding) absent in the ethoxyphenyl analog.

Biological Activity

3-[(E)-2-(2-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one, also known as (E)-3-(3-ethoxystyryl)quinoxalin-2(1H)-one, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C18H16N2O2
  • Molecular Weight : 292.338 g/mol
  • IUPAC Name : 3-[(E)-2-(3-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one

Antimicrobial Activity

Research has demonstrated that quinoxaline derivatives exhibit potent antimicrobial properties. A study focused on related quinoxaline compounds showed effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 to 1 mg/L, indicating their potential as new antibacterial agents .

Bacterial StrainMIC (mg/L)
Staphylococcus aureus0.25 - 1
Enterococcus faecium0.25 - 1
Enterococcus faecalis0.25 - 1
MRSAEffective
VREEffective

Anticancer Properties

Quinoxaline derivatives have also been investigated for their anticancer activities. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by targeting various molecular pathways, including tubulin polymerization and topoisomerase II-DNA interactions. For instance, one study reported that compounds with a similar structure exhibited IC50 values as low as 1.9 µg/mL against HCT-116 colon cancer cells and 2.3 µg/mL against MCF-7 breast cancer cells, suggesting strong anticancer potential compared to doxorubicin (IC50 = 3.23 µg/mL) .

The biological activity of this compound can be attributed to several mechanisms:

  • Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits biofilm formation, which is crucial in treating persistent infections caused by resistant strains .
  • Anticancer Mechanism : It may induce apoptosis in cancer cells through the inhibition of key enzymes involved in cell cycle regulation and DNA repair processes .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the efficacy of various quinoxaline derivatives against clinical isolates of Gram-positive bacteria. The results indicated that the tested compounds exhibited superior activity against antibiotic-resistant strains, making them promising candidates for further development as therapeutic agents.

Case Study 2: Anticancer Activity

In another investigation, a series of quinoxaline derivatives were synthesized and tested for their cytotoxic effects on different cancer cell lines. The study highlighted the structure-activity relationship (SAR), revealing that specific substituents significantly enhanced the anticancer activity of these compounds.

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